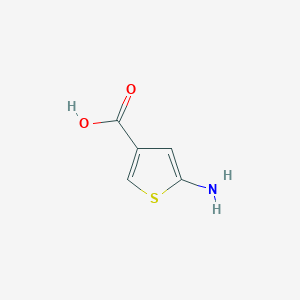

5-Aminothiophene-3-carboxylic acid

描述

二氯荧光素二乙酸酯酰胺 (BCECF AM) 是一种细胞可渗透的、双激发比率型 pH 指示剂。它允许研究人员测量大多数细胞的胞质 pH 变化。 BCECF AM 的 pKa 为 6.98,使其特别适合此目的 .

准备方法

BCECF AM 通常制备为储备液,溶于无水二甲基亚砜 (DMSO) 中,浓度为 5 mM。它在进入细胞之前不具有荧光性,在细胞内酯酶将其切割成 BCECF 后,才会发出荧光。产生的 BCECF 仍保留在细胞内,并在适当的 pH 条件下发出绿色荧光。 最大激发和发射波长随 pH 值而变化,但通常推荐的值为激发 488 nm 和发射 535 nm .

化学反应分析

BCECF AM 本身不表现出荧光;其荧光是在细胞摄取和酯酶介导的切割后产生的。除了这种激活过程之外,它不会经历任何特定的化学反应。其荧光强度随 pH 值而变化,使其成为监测细胞内 pH 变化的绝佳工具。 BCECF AM 的常见试剂包括细胞内的酯酶 .

科学研究应用

Medicinal Chemistry

5-Aminothiophene-3-carboxylic acid has been explored for its potential therapeutic applications, particularly in the development of pharmaceuticals.

Antiobesity and Lipid-Lowering Agents

Recent patents have highlighted derivatives of this compound as promising candidates for antiobesity and lipid-lowering treatments. These compounds exhibit significant efficacy in reducing body weight and improving lipid profiles in preclinical studies, suggesting their potential use in managing obesity-related disorders .

Antimicrobial Activity

Studies have demonstrated that 5-aminothiophene derivatives possess antimicrobial properties against various pathogens. For instance, compounds derived from this acid have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in the synthesis of more complex molecules.

Synthesis of Heterocycles

The compound can be utilized to synthesize various heterocyclic compounds, which are essential in drug discovery. The thiophene ring system provides unique electronic properties that can be leveraged in creating novel pharmaceuticals .

Coupling Reactions

In coupling reactions, this compound can act as a nucleophile or electrophile, facilitating the formation of carbon-carbon bonds essential for constructing larger organic molecules .

Materials Science

The unique properties of this compound make it a candidate for applications in materials science.

Conductive Polymers

Research indicates that derivatives of this compound can be incorporated into conductive polymers, enhancing their electrical conductivity and stability. This application is particularly useful in developing advanced electronic materials .

Sensors

The chemical properties of this compound allow it to be used in sensor technology, particularly for detecting environmental pollutants or biological agents due to its sensitivity and specificity .

Data Summary Table

作用机制

该机制涉及 BCECF AM 在细胞内转化为 BCECF。BCECF 与细胞内 pH 相互作用,导致其荧光特性发生变化。 确切的分子靶点和途径取决于具体情况,但该探针的荧光可作为 pH 变化的读数 .

相似化合物的比较

虽然 BCECF AM 因其双激发比率型特性而独一无二,但其他对 pH 敏感的探针,如 SNARF-1 和 SypHer 也存在。 BCECF AM 仍然是广泛选择的工具,因为它用途广泛,并且与各种细胞类型兼容 .

生物活性

5-Aminothiophene-3-carboxylic acid (5-ATCA) is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

5-ATCA is characterized by its unique thiophene ring structure, which contributes to its biological activity. The compound has been studied for its potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.

Pharmacological Properties

The biological activities of 5-ATCA can be categorized into several key areas:

- Anticancer Activity : Research indicates that 5-ATCA exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of thiophene compounds can inhibit cell proliferation in HepG-2 (hepatocellular carcinoma) and HCT-116 (colorectal cancer) cell lines. The most active derivatives displayed cytotoxicity that was notably higher than established chemotherapeutics like Sorafenib .

- Antimicrobial Effects : 5-ATCA has demonstrated antibacterial activity against a range of pathogens. Its derivatives have been synthesized and tested for their ability to inhibit bacterial growth, showing promising results in vitro .

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms underlying the biological activities of 5-ATCA involve interactions with various molecular targets:

- VEGFR Inhibition : Certain derivatives of 5-ATCA have been identified as potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in tumor angiogenesis. The inhibition of VEGFR signaling pathways leads to reduced tumor growth and metastasis .

- Apoptosis Induction : Compounds derived from 5-ATCA have been shown to induce apoptosis in cancer cells through the activation of p53 and modulation of the Bax/Bcl-2 ratio, leading to increased caspase activity .

- Ion Channel Modulation : Some studies indicate that thiophene derivatives can affect ion channel activity, particularly calcium-activated chloride currents in neuronal cells, which may contribute to their neuroprotective and anticonvulsant properties.

Table 1: Cytotoxicity of this compound Derivatives

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5 | HepG-2 | 2.3 | VEGFR inhibition |

| 21 | HCT-116 | 1.7 | Apoptosis induction |

| 18e | TGFβR1 | 0.09 | Targeting TGFβR1 for antiproliferative effects |

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

Case Study 1: Anticancer Activity

A study conducted by Khalifa and Algothami in 2020 evaluated a series of thiophene derivatives for their antiproliferative effects on HepG2 and MCF-7 cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thiophene derivatives, researchers synthesized several compounds based on the structure of 5-ATCA. These compounds were tested against various bacterial strains, revealing promising antibacterial activity with MIC values indicating effectiveness at low concentrations .

属性

IUPAC Name |

5-aminothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCXAVLSIKFZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527622 | |

| Record name | 5-Aminothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116539-01-6 | |

| Record name | 5-Aminothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。